molecular formula C17H16N4O5 B1676643 N-(2,4-Dinitrophenyl)-5-methoxytryptamine CAS No. 108929-03-9

N-(2,4-Dinitrophenyl)-5-methoxytryptamine

Cat. No.: B1676643
CAS No.: 108929-03-9
M. Wt: 356.33 g/mol
InChI Key: ODQMCTXUHFTMIE-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-5-methoxytryptamine: is an organic compound that belongs to the class of tryptamines It is characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom of the tryptamine structure, along with a methoxy group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine typically involves the reaction of 5-methoxytryptamine with 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dinitrophenyl)-5-methoxytryptamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Reduction: N-(2,4-Diaminophenyl)-5-methoxytryptamine.

    Oxidation: N-(2,4-Dinitrophenyl)-5-hydroxytryptamine.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-5-methoxytryptamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical sensors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its nitro groups can participate in redox reactions, while the methoxy group can undergo metabolic transformations. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    N-(2,4-Dinitrophenyl)tryptamine: Lacks the methoxy group at the 5-position.

    5-Methoxytryptamine: Lacks the 2,4-dinitrophenyl group.

    2,4-Dinitrophenylhydrazine: Lacks the tryptamine structure.

Uniqueness: N-(2,4-Dinitrophenyl)-5-methoxytryptamine is unique due to the presence of both the 2,4-dinitrophenyl group and the methoxy group on the tryptamine backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

108929-03-9

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3

InChI Key

ODQMCTXUHFTMIE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Appearance

Solid powder

115007-18-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,4-DNP-MT
N-(2,4-dinitrophenyl)-5-methoxytryptamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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